Cas no 477866-49-2 (N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline)

N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline structure
477866-49-2 structure
Product Name:N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
N.o CAS:477866-49-2
MF:C20H17F3N4S
MW:402.435992956162
CID:5695434
PubChem ID:6404714
Update Time:2023-10-31

N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline Propriedades químicas e físicas

Nomes e Identificadores

    • N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
    • N-[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
    • (E)-N-(2-(3-(benzylthio)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
    • AKOS005082915
    • 477866-49-2
    • N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-3-(trifluoromethyl)aniline
    • 1L-391S
    • N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
    • N-(2-[3-(BENZYLSULFANYL)-6-METHYL-1,2,4-TRIAZIN-5-YL]VINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
    • N-(2-[3-(BENZYLSULFANYL)-6-METHYL-1,2,4-TRIAZIN-5-YL]VINYL)-3-(TRIFLUOROMETHYL)ANILINE
    • Benzenamine, N-[2-[6-methyl-3-[(phenylmethyl)thio]-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)-
    • N-[(E)-2-[3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline
    • Inchi: 1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+
    • Chave InChI: HLRFSFVBUACJMT-ZHACJKMWSA-N
    • SMILES: S(C1=NN=C(C)C(/C=C/NC2=CC=CC(C(F)(F)F)=C2)=N1)CC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 402.11260222g/mol
  • Massa monoisotópica: 402.11260222g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 496
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.8
  • Superfície polar topológica: 76Ų

Propriedades Experimentais

  • Densidade: 1.34±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 555.4±60.0 °C(Predicted)
  • pka: 1.12±0.63(Predicted)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.